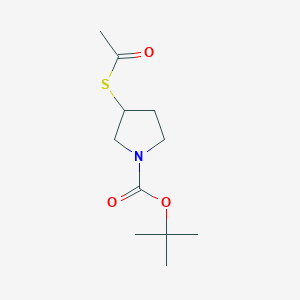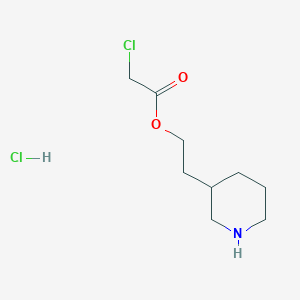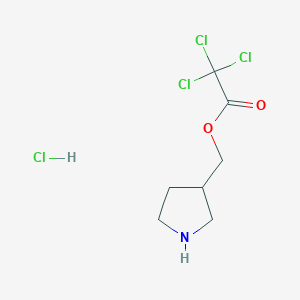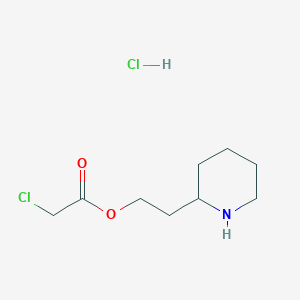
tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate” is a chemical compound . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate” is represented by the formula C11H19NO3S . The InChI Code is 1S/C11H19NO3S/c1-8(13)16-9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate” include a molecular weight of 245.34 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Structural Analysis
Enantioselective Nitrile Anion Cyclization
A notable application involves the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through nitrile anion cyclization strategies. This method offers a practical route to synthesize chiral pyrrolidines with high yield and enantioselectivity, demonstrating the utility of tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate derivatives in organic synthesis and drug discovery (Chung et al., 2005).
Crystal Structure Analysis
The compound has also been studied for its structural properties. X-ray diffraction studies of similar pyrrolidine derivatives have contributed to understanding their molecular configurations and interactions, aiding in the design of more effective synthetic strategies (Naveen et al., 2007).
Synthesis of Pharmaceutical Intermediates
Continuous Flow Synthesis
Research into the continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates showcases the application of tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate derivatives in streamlining the production of pharmaceutical intermediates, offering a one-step, efficient method for generating complex molecules (Herath & Cosford, 2010).
Macrocyclic Tyk2 Inhibitors
The compound has been utilized in the synthesis of highly functionalized 2-pyrrolidinones, which are critical intermediates in the development of novel macrocyclic Tyk2 inhibitors. This highlights its role in the discovery of new therapeutic agents (Sasaki et al., 2020).
Antioxidant Properties and Chemical Transformations
Antioxidant Agent Synthesis
Pyrrolidine derivatives containing tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate have been investigated for their redox properties, indicating potential applications as antioxidant agents. Such studies contribute to the development of novel compounds with enhanced stability and efficacy (Osipova et al., 2011).
Chemical Transformations for Drug Development
The synthesis and subsequent transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate demonstrate the versatility of tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate derivatives in generating key intermediates for small molecule anticancer drugs and other therapeutic agents (Moskalenko & Boev, 2014).
Eigenschaften
IUPAC Name |
tert-butyl 3-acetylsulfanylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-8(13)16-9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLJPUGKGHFDOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801196533 | |
| Record name | 1,1-Dimethylethyl 3-(acetylthio)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate | |
CAS RN |
371240-67-4 | |
| Record name | 1,1-Dimethylethyl 3-(acetylthio)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371240-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(acetylthio)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B1441757.png)
![2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441761.png)
![3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441762.png)
![3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441765.png)
![3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441766.png)
![2-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1441767.png)


![3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441770.png)

![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441772.png)
![1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441775.png)
![2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441777.png)
![2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441778.png)